molecular formula C9H8O2 B13011821 4-Vinylbenzo[d][1,3]dioxole

4-Vinylbenzo[d][1,3]dioxole

Cat. No.: B13011821
M. Wt: 148.16 g/mol
InChI Key: DQYNMLRSCUCWFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Vinylbenzo[d][1,3]dioxole is an organic compound with the molecular formula C9H8O2 It is a derivative of benzo[d][1,3]dioxole, featuring a vinyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Vinylbenzo[d][1,3]dioxole can be synthesized through several methods. One common approach involves the reaction of 1,3-benzodioxole with vinyl magnesium bromide under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Vinylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Vinylbenzo[d][1,3]dioxole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Vinylbenzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The vinyl group allows for covalent bonding with nucleophiles, facilitating various chemical transformations .

Comparison with Similar Compounds

4-Vinylbenzo[d][1,3]dioxole can be compared with other similar compounds, such as:

    Benzo[d][1,3]dioxole: Lacks the vinyl group, resulting in different reactivity and applications.

    4-Ethylbenzo[d][1,3]dioxole: Contains an ethyl group instead of a vinyl group, leading to different chemical properties.

    4-Methylbenzo[d][1,3]dioxole:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable building block in organic synthesis and materials science.

Properties

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

4-ethenyl-1,3-benzodioxole

InChI

InChI=1S/C9H8O2/c1-2-7-4-3-5-8-9(7)11-6-10-8/h2-5H,1,6H2

InChI Key

DQYNMLRSCUCWFW-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C2C(=CC=C1)OCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.